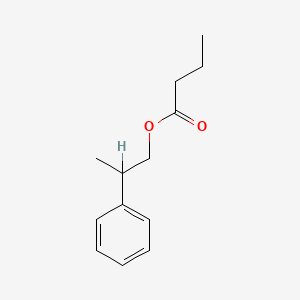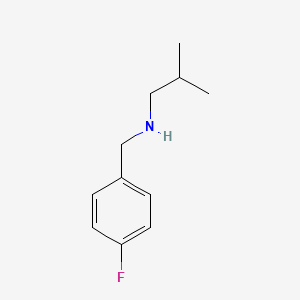
(4-Fluorobenzyl)isobutylamine
Übersicht
Beschreibung
“(4-Fluorobenzyl)isobutylamine” is a chemical compound with the CAS Number: 359446-04-1 . Its IUPAC name is N-(4-fluorobenzyl)-2-methyl-1-propanamine . It has a molecular weight of 181.25 .
Synthesis Analysis
A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) has been described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .Molecular Structure Analysis
The InChI code for “(4-Fluorobenzyl)isobutylamine” is 1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 . The InChI key is SOUYVJATMXDMQK-UHFFFAOYSA-N .It should be stored at a temperature between 28 C .
Relevant Papers One relevant paper discusses the design, synthesis, and pharmacophore exploration of new molecules structurally characterized by the 4-fluorobenzylpiperazine fragment . Their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR) were evaluated . This research could provide valuable insights into the potential applications of “(4-Fluorobenzyl)isobutylamine” and similar compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Characterization
(4-Fluorobenzyl)isobutylamine has been studied for its role in the chemical synthesis and structural characterization of various compounds. Elmas (2017) conducted research on the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, resulting in the formation of fully substituted tetrabenzylamino and other derivatives. These compounds' structural characterizations were confirmed using various techniques like mass spectrometry, Fourier transform infrared, and X-ray crystallography, indicating the versatility of (4-Fluorobenzyl)isobutylamine in synthetic chemistry (Elmas, 2017).
Novel Compound Synthesis
Lefrada et al. (2019) synthesized new asymmetric triazacyclohexanes compounds using 4-fluorobenzylamine. These compounds were characterized through various spectroscopic methods, demonstrating the potential of (4-Fluorobenzyl)isobutylamine in the creation of novel molecular structures (Lefrada et al., 2019).
Application in Peptide Synthesis
Perich and Johns (1991) explored the synthesis of casein-related peptides and phosphopeptides using 4-halobenzyl phosphoramidite reagents, including (4-Fluorobenzyl)isobutylamine. Their research demonstrated the compound's utility in the efficient phosphite-triester phosphorylation of isobutyl alcohol, contributing to advancements in peptide synthesis (Perich & Johns, 1991).
Synthesis of Radiotracers
The application of (4-Fluorobenzyl)isobutylamine in the synthesis of radiotracers has been explored by Way and Wuest (2013). They developed a fully automated synthesis method for 4-[18F]fluorobenzylamine, a critical building block in the synthesis of various F-labeled compounds. This research highlights the importance of (4-Fluorobenzyl)isobutylamine in nuclear medicine and biology (Way & Wuest, 2013).
Anticancer Activity
Song et al. (2005) synthesized α-amino fluorobenzyl-phosphonates containing isoxazole moiety and found that these compounds exhibit moderate anticancer activity in vitro. This research provides insight into the potential therapeutic applications of derivatives of (4-Fluorobenzyl)isobutylamine (Song et al., 2005).
Fluorogenic Detection in Microsequencing
Palacz et al. (1984) synthesized 4-(N-tertbutyloxycarbonylaminomethyl)-phenylisothiocyanate starting from 4-nitrobenzylamine, which is closely related to (4-Fluorobenzyl)isobutylamine. This derivative is used in microsequencing for fluorogenic detection, indicating the compound's utility in biochemical analyses (Palacz et al., 1984).
Quantitative Bioanalysis
Yang et al. (2005) developed a method for the determination of 4-fluorobenzyl chloride in human plasma, which is relevant to the study of (4-Fluorobenzyl)isobutylamine. This method involves chemical derivatization and high-performance liquid chromatography/tandem mass spectrometry, illustrating the compound's role in analytical chemistry (Yang et al., 2005).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUYVJATMXDMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359510 | |
| Record name | (4-FLUOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorobenzyl)isobutylamine | |
CAS RN |
359446-04-1 | |
| Record name | (4-FLUOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

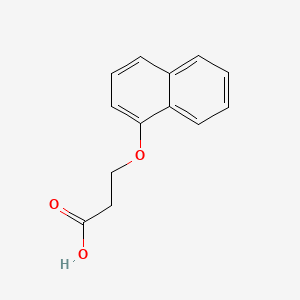
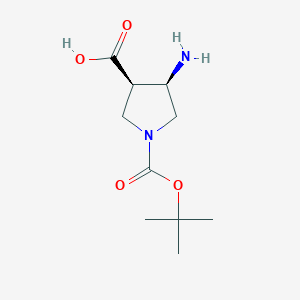
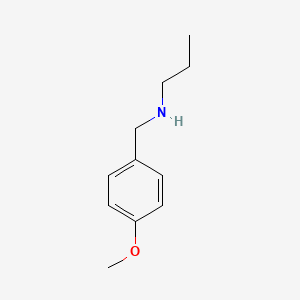
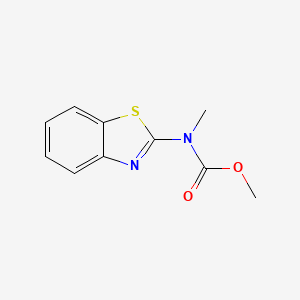
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole](/img/structure/B1594356.png)
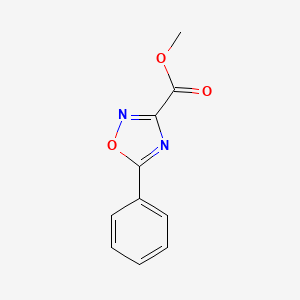
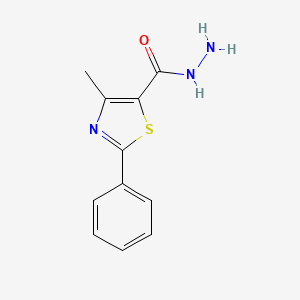
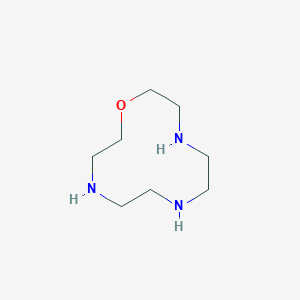

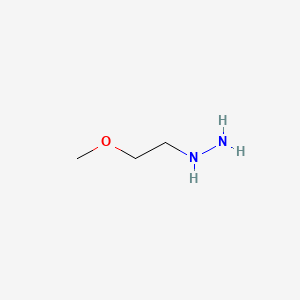

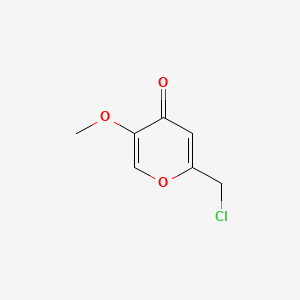
![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)
